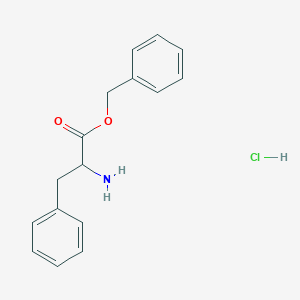

Benzyl 2-amino-3-phenylpropanoate hydrochloride

CAS No.: 58780-66-8

Cat. No.: VC13429746

Molecular Formula: C16H18ClNO2

Molecular Weight: 291.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58780-66-8 |

|---|---|

| Molecular Formula | C16H18ClNO2 |

| Molecular Weight | 291.77 g/mol |

| IUPAC Name | benzyl 2-amino-3-phenylpropanoate;hydrochloride |

| Standard InChI | InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H |

| Standard InChI Key | CEXFHIYDTRNBJD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a phenylalanine backbone modified by a benzyl ester group at the carboxyl terminus and a hydrochloride salt at the amino group. The IUPAC name, DL-phenylalanine benzyl ester hydrochloride, reflects its racemic nature, though enantiomerically pure (R)- and (S)-forms are also synthesized for specific applications . The 2D and 3D conformational analyses reveal a planar aromatic system with torsional flexibility at the ester linkage .

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 291.77 g/mol | |

| CAS Number | 58780-66-8 | |

| IUPAC Name | DL-phenylalanine benzyl ester hydrochloride | |

| Enantiomeric Forms | (R)- and (S)-configurations |

Synthesis and Manufacturing

Industrial Production Routes

The compound is synthesized via a multi-step protocol involving:

-

Protection of α-aminonitriles: Benzyl chloroformate (CbzCl) reacts with α-aminonitrile precursors in a water-dioxane mixture to install the benzyloxycarbonyl (Cbz) protecting group .

-

Cyanogenation: Treatment with cyanuric chloride () in dimethylformamide (DMF) converts the amide to a nitrile .

-

Hydrogenation: Palladium-catalyzed hydrogenation removes the Cbz group, yielding the free amine, which is subsequently protonated with hydrochloric acid to form the hydrochloride salt .

Table 2: Synthetic Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | CbzCl, NaHCO₃, 0°C → rt, 14 h | 69% |

| Cyanogenation | Cyanuric chloride, DMF, 24 h | 54% |

| Deprotection | Pd/C, H₂, dioxane, 16 h | 99% |

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances aqueous solubility compared to the free base, with significant miscibility in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . Stability studies indicate decomposition above 200°C, necessitating storage at 2–8°C under inert atmospheres .

Spectroscopic Data

-

¹H-NMR (CDCl₃): δ 7.36–7.27 (m, 5H, aromatic), 3.92 (t, , 1H, α-CH), 3.01 (dd, , 2H, β-CH₂) .

-

IR (KBr): Peaks at 1745 cm⁻¹ (ester C=O), 1600 cm⁻¹ (NH₃⁺ bend), and 700 cm⁻¹ (C-Cl stretch) .

Pharmaceutical and Industrial Applications

Peptide Synthesis

The benzyl ester serves as a carboxyl-protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild hydrogenolytic conditions . For example, it is used in the production of enkephalin analogs and ACE inhibitors.

Chiral Building Blocks

Enantiomerically pure (R)- and (S)-forms are critical for synthesizing non-racemic drugs. The (R)-enantiomer (CAS 87004-78-2) is employed in antiviral agents, while the (S)-form aids in β-lactam antibiotic production .

| Supplier | Purity | Enantiomeric Excess | Application |

|---|---|---|---|

| BLDpharm | 97% | >99% (R) | Antiviral research |

| MolCore | ≥97% | N/A | API intermediates |

Future Directions

Recent advances focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume